molecular formula C13H13BrN4O B6444426 1-(6-bromoquinazolin-2-yl)pyrrolidine-2-carboxamide CAS No. 2548976-72-1

1-(6-bromoquinazolin-2-yl)pyrrolidine-2-carboxamide

Cat. No.: B6444426
CAS No.: 2548976-72-1
M. Wt: 321.17 g/mol
InChI Key: UITOXOWIXFRQJV-UHFFFAOYSA-N
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Description

1-(6-bromoquinazolin-2-yl)pyrrolidine-2-carboxamide is a heterocyclic compound that features a quinazoline ring substituted with a bromine atom at the 6-position and a pyrrolidine ring attached to the 2-position of the quinazoline. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-bromoquinazolin-2-yl)pyrrolidine-2-carboxamide typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Bromination: The quinazoline core is then brominated at the 6-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Pyrrolidine Ring: The brominated quinazoline is then reacted with pyrrolidine-2-carboxamide in the presence of a suitable base such as potassium carbonate (K2CO3) to form the final product.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(6-bromoquinazolin-2-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The quinazoline ring can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution Products: Various substituted quinazoline derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized quinazoline derivatives with different functional groups.

    Reduction Products: Reduced quinazoline derivatives with altered oxidation states.

Scientific Research Applications

1-(6-bromoquinazolin-2-yl)pyrrolidine-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on cellular pathways.

    Chemical Biology: It serves as a tool compound to probe biological systems and elucidate the roles of specific proteins or enzymes.

    Industrial Applications: The compound may be used in the development of new pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(6-bromoquinazolin-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the quinazoline ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(6-chloroquinazolin-2-yl)pyrrolidine-2-carboxamide
  • 1-(6-fluoroquinazolin-2-yl)pyrrolidine-2-carboxamide
  • 1-(6-iodoquinazolin-2-yl)pyrrolidine-2-carboxamide

Comparison: 1-(6-bromoquinazolin-2-yl)pyrrolidine-2-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine-substituted compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

1-(6-bromoquinazolin-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN4O/c14-9-3-4-10-8(6-9)7-16-13(17-10)18-5-1-2-11(18)12(15)19/h3-4,6-7,11H,1-2,5H2,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITOXOWIXFRQJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=C3C=C(C=CC3=N2)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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